

Comparative toxicity analysis of diethanolamine and Einecs 306-610-6

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Compound of Interest

Compound Name: Einecs 306-610-6

Cat. No.: B15179883

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Comparative Toxicity Analysis: Diethanolamine vs. Einecs 306-610-6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative toxicity analysis of Diethanolamine (DEA) and the substance identified by **Einecs 306-610-6**. The latter has been identified as a 1:1 compound of 5-oxo-L-proline and 2,2'-iminodiethanol, also known as Diethanolamine Pidolate. Due to the limited direct toxicological data for this specific compound, this analysis will focus on a comparative assessment of its individual components: Diethanolamine and 5-oxo-L-proline (also known as Pidolic Acid or Pyroglutamic Acid).

Executive Summary

Diethanolamine is a well-studied compound with a moderate order of acute toxicity. Chronic exposure has been associated with effects on the liver and kidneys in animal studies. While not classified as a human carcinogen, there is some evidence of carcinogenicity in mice. In contrast, 5-oxo-L-proline, a naturally occurring amino acid derivative, exhibits low acute toxicity. Comprehensive data on its chronic toxicity, carcinogenicity, and reproductive toxicity are less extensive than for Diethanolamine. However, available information suggests a low toxicity profile. The toxicity of the compound **Einecs 306-610-6** is expected to be influenced by the properties of both its components.



Data Presentation: Quantitative Toxicity Data

The following tables summarize the available quantitative toxicological data for Diethanolamine and 5-oxo-L-proline.

Table 1: Acute Toxicity Data

Substance	Test Species	Route	LD50 / LC50	Citation
Diethanolamine	Rat	Oral	710 - 1820 mg/kg	[1]
Rabbit	Dermal	8180 - 12,200 mg/kg	[1]	
Rat	Inhalation	>1.8 mg/L (8h)	[1]	
5-oxo-L-proline	Rat	Oral	> 5000 mg/kg	[2]
Data Not Available	Dermal	Data Not Available		
Data Not Available	Inhalation	Data Not Available		

Table 2: Chronic Toxicity and Other Endpoints



Substance	Test Species	Route	NOAEL / LOAEL	Endpoint	Citation
Diethanolami ne	Rat	Oral	NOAEL: 32 mg/kg/day	2-year study	[3]
Mouse	Dermal	-	Carcinogenici ty (liver & kidney tumors)	[4][5]	
Rat	Dermal	Not carcinogenic	2-year study	[3]	
Various	In vitro/In vivo	Not generally genotoxic	Genotoxicity	[6][7]	
Rat	Oral	NOAEL: 50 mg/kg/day	Development al toxicity	[6]	
5-oxo-L- proline (as Sodium Salt)	Rat	Oral	NOAEL: 1000 mg/kg/day	1-generation reproductive/ development al screening	[8]
5-oxo-L- proline	-	-	Not classified as carcinogenic	Carcinogenici ty	[9]
-	-	No reproductive toxicity warning (Prop. 65)	Reproductive Toxicity	[9]	
Pidotimod (a derivative)	In vitro/In vivo	Not genotoxic	Genotoxicity	[4]	-

Experimental Protocols

Detailed methodologies for key toxicological studies are provided below.



Diethanolamine: 2-Year Dermal Carcinogenicity Bioassay in B6C3F1 Mice

- Test Substance: Diethanolamine (DEA) in 95% ethanol.
- Animals: Male and female B6C3F1 mice, 50 per group.
- Administration: DEA was applied topically to the skin five days a week for 103 weeks.
- Dose Levels:
 - Males: 0, 20, or 40 mg/kg body weight per day.
 - Females: 0, 40, or 80 mg/kg body weight per day.
- Observations: Animals were observed twice daily for mortality and morbidity. Body weights
 were recorded weekly for the first 13 weeks and monthly thereafter. Complete necropsies
 and histopathological examinations were performed on all animals.
- Citation:[5]

5-oxo-L-proline (as Sodium Salt): One-Generation Reproduction/Developmental Toxicity Screening Study (similar to OECD TG 421)

- Test Substance: Sodium 5-oxo-L-prolinate (Na-PCA).
- · Animals: Wistar rats.
- Administration: The test substance was administered by oral gavage.
- Dose Levels: Up to 1000 mg/kg/day.
- Study Design: Parental (P) generation animals were dosed for a pre-mating period, during mating, gestation, and lactation. The F1 generation was observed for effects on growth and development.



- · Endpoints Evaluated:
 - P generation: Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, parturition, and lactation. Gross necropsy and histopathology of reproductive organs.
 - F1 generation: Viability, clinical signs, body weight, and developmental landmarks.
- Citation:[8]

Mandatory Visualization

Signaling Pathway: Diethanolamine-Induced Choline Deficiency and Potential for Hepatocarcinogenesis

Diethanolamine has been shown to interfere with choline metabolism in rodents, a proposed mechanism for its hepatocarcinogenicity in mice. The following diagram illustrates this pathway.



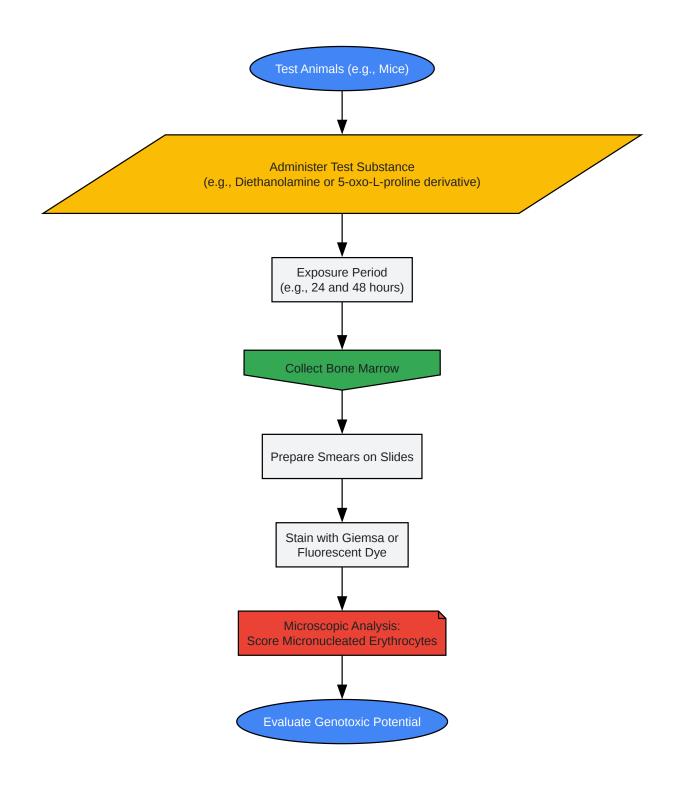
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Caption: Proposed mechanism of Diethanolamine-induced liver tumors in mice.

Experimental Workflow: In Vivo Micronucleus Assay

The micronucleus assay is a standard test for genotoxicity, evaluating chromosomal damage.





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Caption: Workflow for a typical in vivo micronucleus genotoxicity assay.



Logical Relationship: Comparative Toxicity Assessment Framework

This diagram outlines the logical steps taken in this comparative toxicity assessment.



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